molecular formula C10H11N5 B15225081 (E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine

(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine

Cat. No.: B15225081
M. Wt: 201.23 g/mol
InChI Key: IFZMLVRAMWGWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a pyrazole ring substituted with a methyl group, a phenyl group, and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine typically involves the diazotization of aniline derivatives followed by coupling with a pyrazole derivative. One common method includes the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 5-methyl-1H-pyrazol-3-amine under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reducing agents like sodium dithionite are commonly employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenyldiazenyl)phenol
  • 5-Methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one
  • 4-(4-Methylphenyl)-5-(phenyldiazenyl)-1,3-thiazol-2-amine

Uniqueness

(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential bioactivity makes it a candidate for pharmaceutical research.

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

5-methyl-4-phenyldiazenyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H11N5/c1-7-9(10(11)15-12-7)14-13-8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,15)

InChI Key

IFZMLVRAMWGWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.